1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it a valuable subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable diketone can lead to the formation of the desired piperidine ring . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing cellular functions .
Comparison with Similar Compounds
1-Cyclopropyl-2-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the oxo group, leading to different chemical and biological properties.
1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6/h6-7H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCXTKZWRWURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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